molecular formula C19H14N4O5S B2650447 2,4-dioxo-N-(2-(pyridin-3-yloxy)phenyl)-1,2,3,4-tetrahydroquinazoline-6-sulfonamide CAS No. 2034427-51-3

2,4-dioxo-N-(2-(pyridin-3-yloxy)phenyl)-1,2,3,4-tetrahydroquinazoline-6-sulfonamide

Cat. No.: B2650447
CAS No.: 2034427-51-3
M. Wt: 410.4
InChI Key: PZFJJOARAGZOOF-UHFFFAOYSA-N
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Description

2,4-dioxo-N-(2-(pyridin-3-yloxy)phenyl)-1,2,3,4-tetrahydroquinazoline-6-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinazoline core, a sulfonamide group, and a pyridin-3-yloxy substituent. Its molecular formula is C₁₉H₁₄N₄O₅S, and it has a molecular weight of 410.40 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dioxo-N-(2-(pyridin-3-yloxy)phenyl)-1,2,3,4-tetrahydroquinazoline-6-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide under acidic conditions.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the quinazoline intermediate with sulfonyl chlorides in the presence of a base such as triethylamine.

    Attachment of the Pyridin-3-yloxy Group: The final step involves the nucleophilic substitution reaction between the sulfonamide intermediate and 3-hydroxypyridine, typically in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2,4-dioxo-N-(2-(pyridin-3-yloxy)phenyl)-1,2,3,4-tetrahydroquinazoline-6-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce partially or fully reduced quinazoline compounds.

Scientific Research Applications

2,4-dioxo-N-(2-(pyridin-3-yloxy)phenyl)-1,2,3,4-tetrahydroquinazoline-6-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-dioxo-N-(2-(pyridin-3-yloxy)phenyl)-1,2,3,4-tetrahydroquinazoline-6-sulfonamide involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of sirtuin 6 (SIRT6), a protein involved in regulating glucose metabolism and cellular stress responses . By inhibiting SIRT6, the compound can enhance glucose uptake and utilization in muscle cells, thereby improving glucose tolerance.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-dioxo-N-(2-(pyridin-3-yloxy)phenyl)-1,2,3,4-tetrahydroquinazoline-6-sulfonamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other quinazoline derivatives. Its ability to inhibit SIRT6 and improve glucose metabolism sets it apart from other similar compounds .

Properties

IUPAC Name

2,4-dioxo-N-(2-pyridin-3-yloxyphenyl)-1H-quinazoline-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O5S/c24-18-14-10-13(7-8-15(14)21-19(25)22-18)29(26,27)23-16-5-1-2-6-17(16)28-12-4-3-9-20-11-12/h1-11,23H,(H2,21,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZFJJOARAGZOOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NS(=O)(=O)C2=CC3=C(C=C2)NC(=O)NC3=O)OC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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